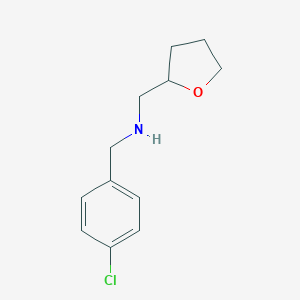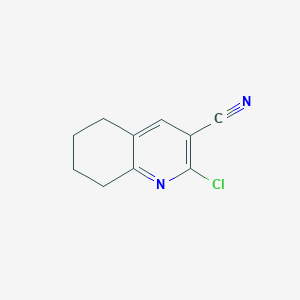
N-(4-anilinophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-anilinophenyl)benzamide, commonly known as ANB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 308.38 g/mol.
Mecanismo De Acción
The mechanism of action of ANB is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. ANB has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. ANB has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
ANB has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and neuroprotective effects, ANB has been shown to have anti-inflammatory and analgesic effects. ANB has also been shown to modulate the activity of ion channels and receptors in the nervous system, suggesting a potential role in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ANB has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily accessible for research. ANB is also stable under a wide range of conditions, allowing for long-term storage and use in various experiments.
However, ANB also has some limitations. It is relatively insoluble in water, making it difficult to use in aqueous solutions. ANB also has limited solubility in some organic solvents, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on ANB. One area of interest is the development of ANB-based fluorescent probes for the detection of other metal ions and biomolecules. Another area of research is the optimization of ANB's structure for use as an anticancer agent and neuroprotective agent. Finally, the development of ANB analogs with improved solubility and bioavailability is an area of ongoing research.
Métodos De Síntesis
The synthesis of ANB involves the reaction of 4-aminobenzamide and 4-bromoacetanilide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at a temperature of 80-100°C. The product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
ANB has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. ANB has been shown to selectively bind to these metal ions and emit fluorescence, making it a useful tool for environmental monitoring and biomedical imaging.
Another area of research is the use of ANB as a potential anticancer agent. ANB has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest. ANB has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
5249-49-0 |
|---|---|
Nombre del producto |
N-(4-anilinophenyl)benzamide |
Fórmula molecular |
C19H16N2O |
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
N-(4-anilinophenyl)benzamide |
InChI |
InChI=1S/C19H16N2O/c22-19(15-7-3-1-4-8-15)21-18-13-11-17(12-14-18)20-16-9-5-2-6-10-16/h1-14,20H,(H,21,22) |
Clave InChI |
GIXMMHJWAHQSSW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Solubilidad |
1.6 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[(4-Chlorophenyl)sulfanyl]propan-1-amine](/img/structure/B185559.png)


![[2-(1-Azepanylmethyl)phenyl]methanol](/img/structure/B185563.png)


![4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B185569.png)